2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid
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Overview
Description
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This compound features a morpholine ring attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid, the following steps can be involved:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the indole or morpholine rings .
Scientific Research Applications
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, influencing biological processes. The morpholine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl): Another indole derivative with different substituents.
Uniqueness
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is unique due to the presence of the morpholine ring, which can significantly influence its chemical properties and biological activities. This makes it distinct from other indole derivatives and potentially useful in various scientific and industrial applications .
Biological Activity
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by data from various studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
Antibacterial Activity
The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
S. aureus ATCC 25923 | 3.90 |
S. aureus ATCC 43300 (MRSA) | <1.00 |
M. tuberculosis H37Rv | 10.00 |
The compound inhibited the growth of M. tuberculosis over a period of 41 days at a concentration of 10 µg/mL, showcasing its potential for further development as an anti-tubercular agent .
Antifungal Activity
In addition to antibacterial properties, the compound demonstrated antifungal activity against strains such as Candida albicans, with MIC values indicating effective inhibition. This broad spectrum of activity makes it a candidate for treating infections caused by resistant pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays revealed that this compound exhibited significant antiproliferative effects on cancer cell lines, with IC50 values reported in the low micromolar range (<10 µM). The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | <10 |
MDA-MB-231 (breast cancer) | <10 |
HeLa (cervical cancer) | <10 |
These results suggest that the compound preferentially targets rapidly dividing cells while maintaining a lower impact on non-cancerous cells, indicating a favorable therapeutic index .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, enhancing caspase activity and leading to cell cycle arrest .
- Biofilm Disruption : It has shown potential in preventing biofilm formation in bacterial cultures, which is crucial for combating chronic infections .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antitubercular Activity : A study reported that the compound effectively inhibited M. tuberculosis growth, making it a promising candidate for further antitubercular drug development .
- Cytotoxicity Against Cancer Cells : Research indicated that the compound selectively inhibited the proliferation of various cancer cell lines while sparing normal cells, suggesting its utility in targeted cancer therapy .
- Antifungal Properties : The compound's antifungal activity against resistant strains adds to its therapeutic potential in treating opportunistic infections .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c17-14(18)13-10-3-1-2-4-11(10)15-12(13)9-16-5-7-19-8-6-16/h1-4,15H,5-9H2,(H,17,18) |
InChI Key |
SBJBQBRTYUZCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3N2)C(=O)O |
Origin of Product |
United States |
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